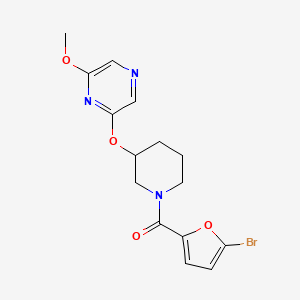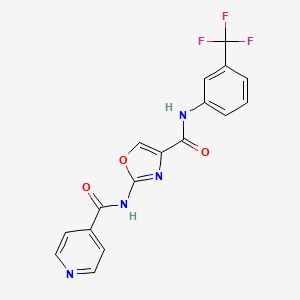![molecular formula C10H14Cl2N4 B2388360 4-[1,2,4]Triazol-1-ilmetil-bencilamina dihidrocloruro CAS No. 1049720-38-8](/img/structure/B2388360.png)
4-[1,2,4]Triazol-1-ilmetil-bencilamina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a triazole ring attached to a benzylamine moiety, which is further stabilized by two hydrochloride groups.
Aplicaciones Científicas De Investigación
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that related 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell growth and death .
Pharmacokinetics
The compound’s molecular weight of 26115 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation, as evidenced by the cytotoxic activities of related 1,2,4-triazole hybrids against cancer cell lines .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole ring in 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride allows it to bind to the iron in the heme moiety of CYP-450 enzymes . This interaction is key to its role in biochemical reactions. The phenyl moieties also have a significant interaction in the active site of the enzyme .
Cellular Effects
In vitro cytotoxic evaluation has indicated that some hybrids of this compound exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has been shown to clearly inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
At the molecular level, 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride exerts its effects through binding interactions with biomolecules, particularly enzymes such as CYP-450 . It can inhibit or activate enzymes, leading to changes in gene expression .
Transport and Distribution
Some triazole-based drugs are not soluble in water and most other suitable medicinal solvents, which leads to their negligible bioaccessibility and restricts their use in many drug release systems .
Subcellular Localization
Given its interactions with enzymes such as CYP-450 , it may be localized in the endoplasmic reticulum, where these enzymes are typically found.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Shares a similar triazole structure but differs in its functional groups.
1-(4-Aminobenzyl)-1H-1,2,4-triazole: Another compound with a triazole ring, used in different applications.
Uniqueness
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is unique due to its specific combination of a triazole ring and benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVNZZIICIIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
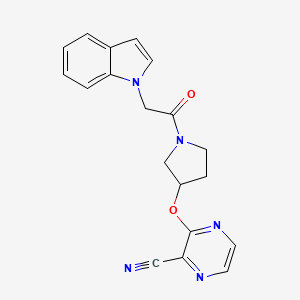
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
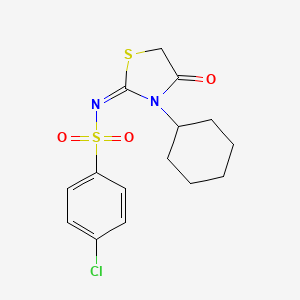

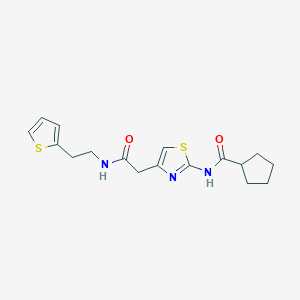
![ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2388296.png)
